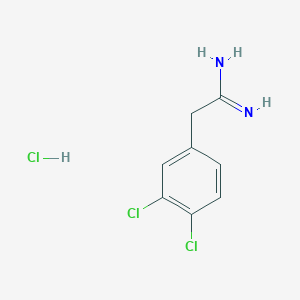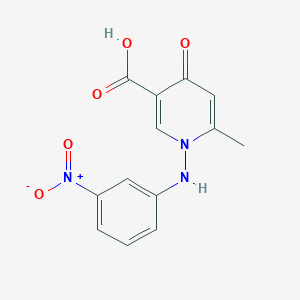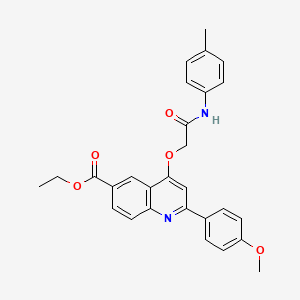![molecular formula C19H20N4O4S2 B2811853 Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1286700-22-8](/img/structure/B2811853.png)
Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .科学的研究の応用
Synthesis of Novel Compounds
A study detailed the synthesis of a range of derivatives by interacting ethyl 2-(benzo[d]thiazol-2-yl)acetate with various arylidinemalononitrile derivatives, leading to the formation of compounds with potential for further biological evaluation (Mohamed, 2021). This research provides a foundation for exploring the chemical space around benzothiazole derivatives, showcasing the versatility of ethyl 2-(benzo[d]thiazol-2-yl)acetate as a precursor in synthesizing complex molecules with potential therapeutic applications.
Biological Activity
The research conducted by Ugale et al. (2012) explored the anticonvulsant properties of synthesized quinazolinone derivatives, including those with a benzo[d]thiazol-2-yl moiety. One compound demonstrated significant activity against tonic seizures, while another was effective against clonic seizures, indicating the potential of these derivatives in developing anticonvulsant therapies (Ugale et al., 2012).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of thiazole and coumarin derivatives. For example, Mohamed et al. (2012) synthesized 8-ethoxycoumarin derivatives and screened them for their antimicrobial activity, revealing some compounds with promising efficacy (Mohamed et al., 2012). Additionally, Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins and evaluated their antibacterial and antifungal activities, identifying compounds with potential therapeutic applications (Parameshwarappa et al., 2009).
Antioxidant and Anti-inflammatory Activities
Attimarad et al. (2017) synthesized a series of thiazolyl acetates and screened them for anti-inflammatory, analgesic, and antioxidant activities. The study identified compounds with significant activity, comparable to standard drugs, providing insights into the design of new therapeutic agents with anti-inflammatory and antioxidant properties (Attimarad et al., 2017).
作用機序
Target of Action
The primary target of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes prevents the production of prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its inhibitory activity .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. By inhibiting COX enzymes, this compound prevents the formation of prostaglandins, reducing the inflammatory response .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and preventing the production of prostaglandins, the compound can reduce the symptoms of inflammation, such as pain and swelling .
特性
IUPAC Name |
ethyl 2-[2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-27-16(24)6-12-10-28-18(20-12)22-17(25)11-8-23(9-11)19-21-14-5-4-13(26-2)7-15(14)29-19/h4-5,7,10-11H,3,6,8-9H2,1-2H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNGOSLKMBVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2811771.png)

![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)
![3-Ethenylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2811776.png)
![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811782.png)




![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811791.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)
![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)